molecular formula C6H6BrNO2S B6239225 methyl 4-(bromomethyl)-1,2-thiazole-5-carboxylate CAS No. 2361643-75-4

methyl 4-(bromomethyl)-1,2-thiazole-5-carboxylate

Cat. No.: B6239225
CAS No.: 2361643-75-4
M. Wt: 236.09 g/mol
InChI Key: JMWJNZIEMFLCLA-UHFFFAOYSA-N
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Description

Methyl 4-(bromomethyl)-1,2-thiazole-5-carboxylate is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromomethyl group and a carboxylate ester group attached to the thiazole ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(bromomethyl)-1,2-thiazole-5-carboxylate typically involves the bromination of methyl 1,2-thiazole-5-carboxylate. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(bromomethyl)-1,2-thiazole-5-carboxylate undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Products include various substituted thiazoles depending on the nucleophile used.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: The major product is methyl 1,2-thiazole-5-carboxylate.

Scientific Research Applications

Methyl 4-(bromomethyl)-1,2-thiazole-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives.

    Biology: The compound is used in the study of enzyme inhibitors and as a building block for biologically active molecules.

    Industry: The compound is used in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 4-(bromomethyl)-1,2-thiazole-5-carboxylate depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The bromomethyl group can form covalent bonds with nucleophilic residues in the enzyme, leading to irreversible inhibition. The carboxylate ester group can also interact with various molecular targets, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(chloromethyl)-1,2-thiazole-5-carboxylate
  • Methyl 4-(iodomethyl)-1,2-thiazole-5-carboxylate
  • Methyl 4-(methylthio)-1,2-thiazole-5-carboxylate

Uniqueness

Methyl 4-(bromomethyl)-1,2-thiazole-5-carboxylate is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and methylthio analogs. The bromine atom is more reactive in nucleophilic substitution reactions, making this compound a versatile intermediate in organic synthesis.

Properties

CAS No.

2361643-75-4

Molecular Formula

C6H6BrNO2S

Molecular Weight

236.09 g/mol

IUPAC Name

methyl 4-(bromomethyl)-1,2-thiazole-5-carboxylate

InChI

InChI=1S/C6H6BrNO2S/c1-10-6(9)5-4(2-7)3-8-11-5/h3H,2H2,1H3

InChI Key

JMWJNZIEMFLCLA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=NS1)CBr

Purity

95

Origin of Product

United States

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